molecular formula C8H9N3O2 B2654227 4-(N'-Hydroxycarbamimidoyl)benzamide CAS No. 1094300-17-0

4-(N'-Hydroxycarbamimidoyl)benzamide

Cat. No.: B2654227
CAS No.: 1094300-17-0
M. Wt: 179.18 g/mol
InChI Key: AZTOWTOBHDLODP-UHFFFAOYSA-N
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Description

4-(N’-Hydroxycarbamimidoyl)benzamide is a versatile small molecule scaffold that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a hydroxycarbamimidoyl group.

Scientific Research Applications

4-(N’-Hydroxycarbamimidoyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “4-(N’-Hydroxycarbamimidoyl)benzamide” is not available, it’s important to handle all chemicals with care. Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Preparation Methods

The synthesis of 4-(N’-Hydroxycarbamimidoyl)benzamide can be achieved through various synthetic routes. One notable method involves the nitrilase-catalyzed hydration of substituted terephthalonitriles in an aqueous medium to afford (ammonium) 4-cyanobenzoic acids . This process is followed by further chemical modifications to introduce the hydroxycarbamimidoyl group. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

4-(N’-Hydroxycarbamimidoyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(N’-Hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity. This modulation can lead to various biological effects, such as enzyme inhibition or activation, which are crucial for its therapeutic applications.

Comparison with Similar Compounds

4-(N’-Hydroxycarbamimidoyl)benzamide can be compared with other similar compounds, such as:

    N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: This compound is a potent histone deacetylase inhibitor with significant antiproliferative activity against cancer cell lines.

    4-(N’-Hydroxycarbamimidoyl)benzoic acid: Another related compound with similar structural features but different functional groups.

The uniqueness of 4-(N’-Hydroxycarbamimidoyl)benzamide lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(N'-Hydroxycarbamimidoyl)benzamide involves the reaction of 4-aminobenzamide with hydroxylamine hydrochloride followed by the addition of cyanogen bromide.", "Starting Materials": [ "4-aminobenzamide", "hydroxylamine hydrochloride", "cyanogen bromide", "sodium hydroxide", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzamide in a mixture of water and acetonitrile.", "Step 2: Add hydroxylamine hydrochloride to the mixture and stir for 1 hour at room temperature.", "Step 3: Add sodium hydroxide to adjust the pH to 9-10.", "Step 4: Add cyanogen bromide to the mixture and stir for 2 hours at room temperature.", "Step 5: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 6: Filter the precipitate and wash with water.", "Step 7: Dry the product under vacuum to obtain 4-(N'-Hydroxycarbamimidoyl)benzamide." ] }

CAS No.

1094300-17-0

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

4-[(E)-N'-hydroxycarbamimidoyl]benzamide

InChI

InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12)

InChI Key

AZTOWTOBHDLODP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)C(=O)N

SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)N

solubility

not available

Origin of Product

United States

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